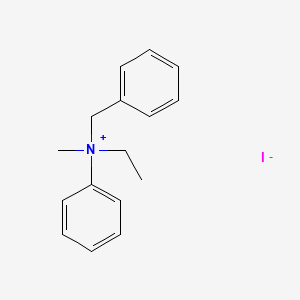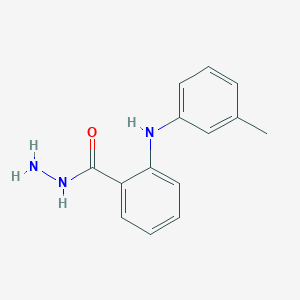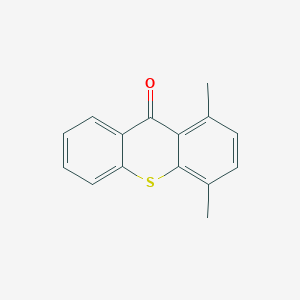
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with various functional groups
Preparation Methods
The synthesis of Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium core, followed by the introduction of the benzoyloxy and phenyl groups. The final step involves the quaternization of the nitrogen atom with diiodide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyloxy group.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy and phenyl groups play a crucial role in binding to these targets, while the piperidinium core provides structural stability. The diiodide moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include other piperidinium derivatives with different substituents. For example:
- Piperidinium, 4-hydroxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
- Piperidinium, 4-methoxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
28060-60-8 |
|---|---|
Molecular Formula |
C28H42I2N2O2 |
Molecular Weight |
692.5 g/mol |
IUPAC Name |
(4-benzoyloxy-1,1,3,6-tetramethyl-4-phenylpiperidin-1-ium-3-yl)methyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C28H42N2O2.2HI/c1-8-30(7,9-2)22-27(4)21-29(5,6)23(3)20-28(27,25-18-14-11-15-19-25)32-26(31)24-16-12-10-13-17-24;;/h10-19,23H,8-9,20-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
MMUUGEOAMPEYRU-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CC1(C[N+](C(CC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




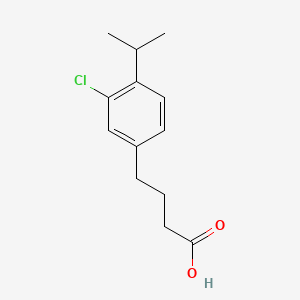

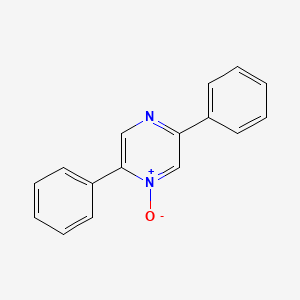
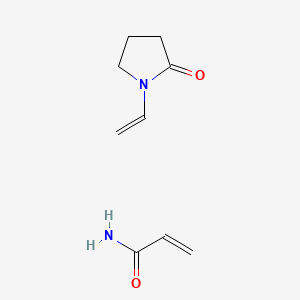

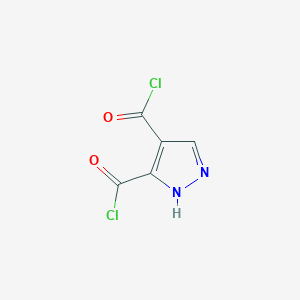
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
